7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane
Description
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Properties
IUPAC Name |
7-(4-chlorophenyl)sulfonyl-7-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-9-5-7-10(8-6-9)17(15,16)14-11-3-1-2-4-12(11)14/h5-8,11-12H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTXFOBJESQCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387361-57-1 | |
| Record name | 7-(4-chlorobenzenesulfonyl)-7-azabicyclo[4.1.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
7-[(4-Chlorophenyl)sulfonyl]-7-azabicyclo[4.1.0]heptane is a chemical compound with notable potential in biological research, particularly in the fields of pharmacology and proteomics. Its unique structure, characterized by a bicyclic framework and a sulfonyl group, suggests diverse biological activities that warrant detailed exploration.
- Molecular Formula : C12H14ClNO2S
- Molecular Weight : 271.76 g/mol
- CAS Number : 387361-57-1
These properties indicate that the compound is relatively stable and could interact with various biological targets due to its structural complexity.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and enzyme inhibition. The sulfonyl group enhances the compound's ability to form interactions with amino acids in active sites of enzymes or receptors.
Key Mechanisms Identified:
- Inhibition of Acetylcholinesterase (AChE) : Compounds similar to this structure have shown potential as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's.
- Modulation of Dopaminergic Activity : The bicyclic structure may influence dopamine receptors, potentially offering therapeutic benefits in mood disorders.
Biological Activity Studies
Recent studies have focused on elucidating the biological effects of this compound through various in vitro and in vivo models.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : In a study examining neuroprotective properties, this compound was administered to rodent models subjected to oxidative stress. The results indicated a significant reduction in neuronal death compared to controls, suggesting potential applications in neurodegenerative disease treatment.
- Anxiolytic Activity : Another study assessed the anxiolytic-like effects of the compound using the elevated plus maze test in mice. The findings demonstrated that the compound significantly increased the time spent in open arms, indicating reduced anxiety levels, which could be attributed to its action on glutamatergic systems .
Toxicological Profile
While exploring the therapeutic potentials, it is critical to assess the safety profile of this compound.
Table 2: Toxicological Data
| Endpoint | Result |
|---|---|
| Acute toxicity (oral) | H302 (harmful) |
| Skin irritation | H315 (causes skin irritation) |
These findings underscore the necessity for careful dosing and consideration of side effects during therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
